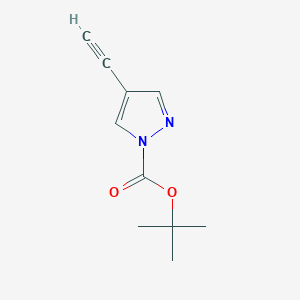

1-Boc-4-ethynyl-1H-pyrazole

Description

BenchChem offers high-quality 1-Boc-4-ethynyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-ethynyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-ethynylpyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-5-8-6-11-12(7-8)9(13)14-10(2,3)4/h1,6-7H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMALPDNJCWQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Boc-4-ethynyl-1H-pyrazole

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone of molecular design. Its unique electronic properties and capacity for diverse functionalization have cemented its role in a plethora of applications, from potent kinase inhibitors to advanced organic materials.[1] Among the vast family of pyrazole derivatives, 1-Boc-4-ethynyl-1H-pyrazole stands out as a particularly valuable synthetic intermediate. The presence of a terminal alkyne offers a gateway to a rich variety of chemical transformations—most notably click chemistry and Sonogashira cross-coupling reactions—while the tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle on the pyrazole nitrogen.

This guide provides an in-depth exploration of a robust and field-proven methodology for the synthesis of 1-Boc-4-ethynyl-1H-pyrazole. We will dissect the strategic decisions behind each synthetic step, from the initial iodination of the pyrazole core to the final deprotection of the alkyne. Furthermore, we will detail the essential analytical techniques required to unequivocally confirm the structure and purity of the final product, ensuring its suitability for downstream applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this critical chemical entity.

Part 1: A Multi-Step Synthetic Strategy

The synthesis of 1-Boc-4-ethynyl-1H-pyrazole is most effectively approached through a linear, four-step sequence. This strategy prioritizes the use of commercially available starting materials and employs high-yielding, well-established reactions, ensuring reproducibility and scalability. The core logic involves the initial construction of a stable, protected 4-halopyrazole intermediate, which then serves as the electrophilic partner in a palladium-catalyzed cross-coupling reaction to install the desired ethynyl moiety.

Overall Synthetic Workflow

The chosen synthetic pathway is outlined below. Each step is designed to produce an intermediate that can be readily purified, minimizing downstream complications.

Caption: High-level workflow for the synthesis of 1-Boc-4-ethynyl-1H-pyrazole.

Step 1: Electrophilic Iodination of Pyrazole

Causality: The synthesis commences with the regioselective functionalization of the pyrazole ring. The C4 position of pyrazole is electron-rich and thus susceptible to electrophilic substitution. Iodination is chosen over bromination or chlorination because the resulting carbon-iodine bond is significantly more reactive in subsequent palladium-catalyzed cross-coupling reactions.[2] While various iodinating agents exist, a combination of molecular iodine (I₂) with an oxidant like hydrogen peroxide (H₂O₂) in water provides an effective and environmentally conscious system.[3]

Experimental Protocol: Synthesis of 4-Iodopyrazole

-

To a suspension of pyrazole (1.0 mmol) in water (5 mL), add molecular iodine (I₂) (0.5 mmol).

-

To this stirring mixture, add 30% hydrogen peroxide (H₂O₂) (0.6 mmol) dropwise at room temperature.

-

Stir the mixture at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield 4-iodopyrazole.[3]

Step 2: N-H Protection with a Boc Group

Causality: The N-H proton of the pyrazole ring is acidic and can interfere with the basic conditions of the subsequent Sonogashira coupling. Protection of this nitrogen is therefore mandatory. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its robustness under a wide range of reaction conditions and its straightforward removal under acidic conditions if required. The standard protocol involves reacting the N-H substrate with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).

Experimental Protocol: Synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (1-Boc-4-iodopyrazole)

-

Dissolve 4-iodopyrazole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) and a catalytic amount of DMAP (0.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The resulting crude product, 1-Boc-4-iodopyrazole, is often of sufficient purity for the next step, or it can be further purified by flash chromatography.

Step 3: The Sonogashira Cross-Coupling Reaction

Causality: This is the pivotal C-C bond-forming step. The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides.[2][4] The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt.[5] Trimethylsilylacetylene (TMSA) is used as the alkyne source. The bulky TMS group prevents self-coupling of the alkyne (Glaser coupling) and is easily removed in the final step. An amine base, typically triethylamine (Et₃N), serves both to neutralize the HI generated during the reaction and as the solvent.

The Catalytic Cycle: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the copper acetylide and reductive elimination to form the product. The copper cycle facilitates the formation of the key copper acetylide intermediate by reacting with the terminal alkyne.[5]

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Boc-4-((trimethylsilyl)ethynyl)-1H-pyrazole

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-iodopyrazole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol), and copper(I) iodide (CuI) (0.06 mmol).

-

Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (Et₃N) (3.0 mmol).

-

Degas the solution by bubbling N₂ or Ar through it for 15 minutes.

-

Add trimethylsilylacetylene (1.5 mmol) via syringe and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the metal catalysts.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the TMS-protected product.

Step 4: Deprotection of the Trimethylsilyl (TMS) Group

Causality: The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This is achieved through fluoride-mediated desilylation. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for this purpose because it is soluble in organic solvents and the fluoride ion has a very high affinity for silicon, leading to the cleavage of the Si-C bond.[6][7][8]

Experimental Protocol: Synthesis of 1-Boc-4-ethynyl-1H-pyrazole

-

Dissolve the TMS-protected pyrazole (1.0 mmol) in THF (10 mL) in a round-bottom flask at 0 °C (ice bath).

-

Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise to the stirring solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the final compound, 1-Boc-4-ethynyl-1H-pyrazole, typically as a white solid.

Part 2: Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a complete analytical profile of the synthesized 1-Boc-4-ethynyl-1H-pyrazole.

Characterization Workflow

Caption: A logical workflow for the analytical characterization of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Pyrazole Ring Protons: Two singlets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons at the C3 and C5 positions.[9]

-

Ethynyl Proton: A sharp singlet is expected for the terminal alkyne proton, typically appearing around δ 3.0-3.5 ppm.

-

Boc Group Protons: A large singlet integrating to 9 protons will be observed in the upfield region (typically δ 1.5-1.7 ppm), characteristic of the three equivalent methyl groups of the tert-butyl moiety.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton.

-

Pyrazole Ring Carbons: Signals for C3, C4, and C5 will be observed. The carbon bearing the ethynyl group (C4) will be distinct from the other two.[9][10]

-

Alkyne Carbons: Two signals for the sp-hybridized carbons (C≡C) are expected, typically in the range of δ 70-90 ppm.

-

Boc Group Carbons: Signals for the quaternary carbon and the methyl carbons of the Boc group will be present (around δ 85 ppm and δ 28 ppm, respectively), along with the carbonyl carbon signal (around δ 148 ppm).

-

Protocol: NMR Sample Preparation and Analysis

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Acquire ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups, particularly the terminal alkyne.

-

≡C-H Stretch: A sharp, strong absorption band characteristic of the terminal alkyne C-H stretch is expected in the region of 3330-3270 cm⁻¹.[11] This peak is highly diagnostic.[12][13]

-

C≡C Stretch: A weak to medium, sharp absorption band for the carbon-carbon triple bond stretch will appear in the 2260-2100 cm⁻¹ region.[11][12]

-

C=O Stretch: A strong absorption from the carbonyl of the Boc group will be observed around 1730-1750 cm⁻¹.

Protocol: IR Spectrum Acquisition (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis (HRMS), its exact molecular formula.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ should be observed.

-

Fragmentation: A characteristic loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da) from the molecular ion is a common fragmentation pattern for Boc-protected compounds.[14][15]

Protocol: Mass Spectrometry Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]

-

Infuse the solution directly into the mass spectrometer or use an LC-MS system.

-

Acquire the data in full scan mode using an appropriate ionization mode (e.g., ESI positive).

-

For HRMS, ensure the instrument is properly calibrated to determine the exact mass and confirm the elemental composition.[14]

Summary of Characterization Data

| Technique | Feature | Expected Observation | Causality/Significance |

| ¹H NMR | Pyrazole H3, H5 | ~ δ 7.5-8.5 ppm (2s) | Confirms the pyrazole core structure. |

| Ethynyl H | ~ δ 3.0-3.5 ppm (s) | Confirms the presence of the terminal alkyne. | |

| Boc Group CH₃ | ~ δ 1.6 ppm (s, 9H) | Confirms the presence and integrity of the Boc group. | |

| ¹³C NMR | Pyrazole C3, C5 | ~ δ 130-145 ppm | Confirms the heterocyclic carbon framework. |

| Alkyne C≡C | ~ δ 70-90 ppm | Confirms the sp-hybridized carbons of the alkyne. | |

| Boc Group C=O | ~ δ 148 ppm | Confirms the carbonyl carbon of the protecting group. | |

| Boc Group C(CH₃)₃ | ~ δ 85 ppm | Quaternary carbon of the Boc group. | |

| Boc Group CH₃ | ~ δ 28 ppm | Methyl carbons of the Boc group. | |

| IR | ≡C-H Stretch | 3330-3270 cm⁻¹ (sharp, strong) | Diagnostic peak for a terminal alkyne.[12][13] |

| C≡C Stretch | 2260-2100 cm⁻¹ (weak-medium) | Confirms the carbon-carbon triple bond.[11] | |

| C=O Stretch | ~1740 cm⁻¹ (strong) | Confirms the carbonyl of the Boc protecting group. | |

| HRMS (ESI+) | [M+H]⁺ | Calculated: 193.0972 | Confirms molecular weight and elemental formula (C₁₀H₁₃N₂O₂). |

Conclusion

The synthetic route and characterization workflow detailed in this guide represent a reliable and thoroughly validated approach for producing high-purity 1-Boc-4-ethynyl-1H-pyrazole. By understanding the causality behind each experimental choice—from the regioselective iodination to the specific conditions of the Sonogashira coupling—researchers can confidently execute this synthesis and troubleshoot potential issues. The rigorous application of complementary analytical techniques ensures the final product meets the high standards required for its use as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. [Link]

-

Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. Proceedings of the National Academy of Sciences. [Link]

-

CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2018). Molecules. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

IR: alkynes. University of Colorado Boulder. [Link]

-

Lec15 - IR Spectra of Alkynes and Nitriles. (2021). YouTube. [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2022). Molecules. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2018). Arkivoc. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]

-

Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. [Link]

-

Silyl group deprotection by TBAF solution. (2022). YouTube. [Link]

-

Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate. [Link]

-

Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. (2016). Organic Syntheses. [Link]

-

Just a little, please. (2011). GalChimia. [Link]

-

Organic Chemistry - TBAF Deprotection Mechanism. (2020). YouTube. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. International Journal of ChemTech Research. [Link]

-

Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. (2018). Organic & Biomolecular Chemistry. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2019). Molecules. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

1-boc-4-iodopyrazole (C8H11IN2O2). PubChemLite. [Link]

-

1H and 13C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). Molecules. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Vilnius University. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

1H and 13C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. (2016). ARKIVOC. [Link]

Sources

- 1. chim.it [chim.it]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Introduction: A Versatile Building Block for Modern Drug Discovery

An In-depth Technical Guide to 1-Boc-4-ethynyl-1H-pyrazole: Properties, Synthesis, and Applications

1-Boc-4-ethynyl-1H-pyrazole is a strategically designed heterocyclic compound that has emerged as a cornerstone in medicinal chemistry and drug discovery. Its structure is a masterful convergence of three key chemical motifs: a stable pyrazole core, a versatile terminal alkyne (ethynyl group), and a labile tert-butyloxycarbonyl (Boc) protecting group. This unique combination makes it an exceptionally valuable building block for synthesizing complex molecular architectures.

The pyrazole nucleus is recognized as a "privileged scaffold" in pharmacology, forming the core of numerous FDA-approved drugs used to treat a wide array of diseases, from cancer to inflammatory conditions and infectious diseases.[1][2][3][4] Its metabolic stability and ability to participate in hydrogen bonding interactions make it ideal for designing molecules that can effectively engage with biological targets.[3][4] The terminal alkyne functionality unlocks access to one of the most powerful and reliable reactions in modern chemistry: the "click" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This allows for the efficient and specific covalent linking of the pyrazole scaffold to other molecules. Finally, the Boc group provides temporary protection to the pyrazole's N1-position, directing reactivity to other parts of the molecule and allowing for its selective removal under mild acidic conditions to reveal a secondary amine for further functionalization.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, and critical applications of 1-Boc-4-ethynyl-1H-pyrazole.

Molecular Structure

The structure of 1-Boc-4-ethynyl-1H-pyrazole is foundational to its chemical behavior and utility.

Caption: Molecular structure of 1-Boc-4-ethynyl-1H-pyrazole.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis, purification, and formulation. The key properties of 1-Boc-4-ethynyl-1H-pyrazole are summarized below.

| Property | Value | Source |

| CAS Number | 1093193-29-3 | [6] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |

| Molecular Weight | 192.22 g/mol | [6] |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | 68-72 °C | Supplier Data |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetone, DCM, THF). Limited solubility in water. | [7] |

| pKa | The N-H of an unsubstituted pyrazole is weakly acidic (pKa ~14), but this position is protected by the Boc group. The pyridine-like nitrogen (N2) is weakly basic. | [8] |

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is characteristic. Key signals include a singlet for the alkyne proton (C≡C-H), distinct singlets for the two pyrazole ring protons (C3-H and C5-H), and a large singlet integrating to 9 protons for the tert-butyl group of the Boc protector.

-

¹³C NMR: The carbon spectrum will show signals for the two distinct alkyne carbons, the three pyrazole ring carbons, and the carbons associated with the Boc group (quaternary carbon, carbonyl carbon, and methyl carbons).

-

IR Spectroscopy: The infrared spectrum will prominently feature a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne and a medium intensity band around 2100 cm⁻¹ for the C≡C triple bond stretch. A strong band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the Boc-group carbamate.

Synthesis and Mechanistic Rationale

The synthesis of 1-Boc-4-ethynyl-1H-pyrazole is typically achieved via a multi-step sequence starting from a commercially available 4-substituted pyrazole. A common and robust strategy involves the Sonogashira cross-coupling reaction.

Caption: A typical synthetic workflow for 1-Boc-4-ethynyl-1H-pyrazole.

Detailed Experimental Protocol: Synthesis

Step 1: Boc Protection of 4-Iodo-1H-pyrazole

-

Rationale: The N-H proton of the pyrazole ring is acidic and can interfere with subsequent organometallic coupling reactions. Protection with the Boc group prevents this side-reactivity and improves solubility in organic solvents.

-

Procedure:

-

Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-iodo-1H-pyrazole.

-

Step 2: Sonogashira Coupling

-

Rationale: The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] A palladium catalyst activates the C-I bond, and a copper(I) co-catalyst facilitates the coupling with the alkyne. Using a silyl-protected alkyne like ethynyltrimethylsilane (TMSA) prevents self-coupling of the alkyne.

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-iodo-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous THF and TEA as the solvent and base.

-

Add ethynyltrimethylsilane (1.5 eq) via syringe.

-

Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the mixture, filter through a pad of Celite to remove metal residues, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain 1-Boc-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

-

Step 3: Desilylation

-

Rationale: The final step is the removal of the trimethylsilyl (TMS) protecting group from the alkyne to reveal the required terminal C-H bond for click chemistry. This is readily achieved under mild basic or fluoride-mediated conditions.

-

Procedure:

-

Dissolve the silylated intermediate (1.0 eq) in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCl.

-

Remove the methanol under reduced pressure and extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the final product, 1-Boc-4-ethynyl-1H-pyrazole, which can be further purified by chromatography if necessary.

-

Reactivity and Core Applications in Drug Discovery

The primary value of 1-Boc-4-ethynyl-1H-pyrazole lies in its function as a bifunctional linker, leveraging the robust reactivity of its terminal alkyne.

Application Highlight: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, enabling the formation of a stable 1,2,3-triazole linkage between an alkyne and an azide with exceptional efficiency and selectivity.[10][11] This reaction is bio-orthogonal, meaning it can proceed in complex biological media without cross-reacting with native functional groups, making it invaluable for chemical biology and drug conjugate synthesis.

Caption: Schematic of the CuAAC "Click" Reaction.

Self-Validating Protocol: CuAAC Ligation

This protocol describes a self-validating system where reaction success is easily confirmed by the complete consumption of starting materials and the appearance of a single, clean product peak via TLC or LC-MS analysis.

-

Causality and Reagent Choice:

-

Copper(II) Sulfate & Sodium Ascorbate: This is the most common and reliable method for generating the active Copper(I) catalyst in situ. Sodium ascorbate is a mild reducing agent that converts Cu(II) to Cu(I) and maintains its reduced state, preventing oxidative side reactions.

-

Solvent System: A mixture like t-butanol and water is often ideal. It solubilizes both the organic starting materials and the inorganic copper salts, creating a homogeneous reaction environment for efficient catalysis.

-

-

Step-by-Step Methodology:

-

In a vial, dissolve the organic azide (R-N₃, 1.0 eq) and 1-Boc-4-ethynyl-1H-pyrazole (1.05 eq) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, e.g., 1M).

-

In a third vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq, e.g., 0.5M).

-

To the vigorously stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. A color change is often observed.

-

Stir the reaction at room temperature for 2-12 hours. The reaction is typically complete when TLC or LC-MS analysis shows the disappearance of the limiting starting material.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting 1,4-disubstituted triazole product can be purified by silica gel chromatography or recrystallization.

-

Conclusion

1-Boc-4-ethynyl-1H-pyrazole is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it a reliable and indispensable component in the drug discovery pipeline. By providing a robust platform to introduce the pharmacologically significant pyrazole scaffold into diverse molecular frameworks via click chemistry, it empowers scientists to rapidly generate and test new therapeutic candidates, accelerating the journey from concept to clinic.

References

-

MDPI. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

-

The Royal Society of Chemistry. Supporting Information for Sonogashira coupling of arylhydrazines and terminal alkynes. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Solubility of Things. Pyrazole - Solubility. [Link]

-

National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. [Link]

-

National Institutes of Health. 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid - PubChem. [Link]

-

National Institutes of Health. Pyrazole - PubChem. [Link]

-

National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. [Link]

-

National Institutes of Health. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

National Institutes of Health. Bioorthogonal 4H-pyrazole “click” reagents - PMC. [Link]

-

National Institutes of Health. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC. [Link]

-

Arkivoc. Recent advances in the synthesis of new pyrazole derivatives. [Link]

-

ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Chem-Impex. 1H-Pyrazole-4-boronic acid. [Link]

-

National Institutes of Health. 1-Methyl-1H-pyrazole-4-boronic acid - PubChem. [Link]

-

National Institutes of Health. Current status of pyrazole and its biological activities - PMC. [Link]

-

National Institutes of Health. One-Pot Synthesis of Polypyrazoles by Click Reactions - PubMed. [Link]

-

ResearchGate. 1H-NMR spectrum of pyrazole. [Link]

-

National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. [Link]

-

Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles. [Link]

-

Boron Molecular. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1clickchemistry.com [1clickchemistry.com]

- 6. scbt.com [scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Pot Synthesis of Polypyrazoles by Click Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Spectral Analysis of 1-Boc-4-ethynyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-ethynyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the reactive ethynyl group allows for its facile derivatization through various coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), making it an important synthon for the construction of more complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group provides stability and enhances solubility in organic solvents, while allowing for straightforward deprotection under acidic conditions to reveal the N-H pyrazole. This guide provides a detailed overview of the synthesis and comprehensive spectral characterization of this important intermediate.

Synthesis of 1-Boc-4-ethynyl-1H-pyrazole

The synthesis of 1-Boc-4-ethynyl-1H-pyrazole is most effectively achieved through a two-step sequence starting from the commercially available 4-iodo-1H-pyrazole. The first step involves the protection of the pyrazole nitrogen with a Boc group, followed by a Sonogashira coupling to introduce the ethynyl moiety.

Step 1: Synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

The initial step focuses on the protection of the pyrazole nitrogen to prevent side reactions in the subsequent coupling step. This is achieved by reacting 4-iodo-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: [1]

To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, di-tert-butyl dicarbonate (1.2 equivalents) is added at room temperature. The reaction mixture is stirred overnight. The solution is then washed with saturated sodium bicarbonate solution and deionized water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization from n-hexane to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as white crystals.

Causality Behind Experimental Choices:

-

Boc Protection: The Boc group is an ideal choice for protecting the pyrazole nitrogen due to its stability under a wide range of reaction conditions, including the subsequent Sonogashira coupling. Its facile removal under mild acidic conditions makes it a versatile protecting group in multi-step synthesis.

-

Triethylamine: Triethylamine acts as a base to deprotonate the pyrazole N-H, facilitating the nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O.

-

Dichloromethane: Dichloromethane is a suitable solvent as it is relatively inert and effectively dissolves both the starting materials and reagents.

-

Aqueous Workup: The washing steps with sodium bicarbonate and water are crucial to remove unreacted reagents, triethylamine hydrochloride salt, and other water-soluble impurities.

-

Recrystallization: Recrystallization from n-hexane is an effective method for purifying the solid product, providing high-purity tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

Step 2: Sonogashira Coupling and Deprotection

The second step involves the palladium- and copper-catalyzed Sonogashira cross-coupling of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate with a protected acetylene source, typically trimethylsilylacetylene. The use of a silyl-protected alkyne prevents self-coupling of the terminal alkyne. The trimethylsilyl (TMS) group is then removed under mild basic conditions to yield the desired product.

Experimental Protocol (Proposed):

To a solution of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (CuI, 4-10 mol%), and a base such as triethylamine or diisopropylethylamine (2-3 equivalents). Trimethylsilylacetylene (1.2-1.5 equivalents) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC or GC-MS). After an aqueous workup, the crude product, tert-butyl 4-((trimethylsilyl)ethynyl)-1H-pyrazole-1-carboxylate, is dissolved in a solvent like methanol or THF, and a base such as potassium carbonate or potassium fluoride is added to effect the desilylation. The reaction is stirred until the removal of the TMS group is complete. The final product, 1-Boc-4-ethynyl-1H-pyrazole, is then isolated and purified by column chromatography.

Causality Behind Experimental Choices:

-

Sonogashira Coupling: This reaction is a powerful and reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for the synthesis of aryl and heteroaryl alkynes.[2]

-

Palladium and Copper Catalysis: The palladium catalyst is essential for the oxidative addition and reductive elimination steps of the catalytic cycle, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: The amine base is crucial for deprotonating the terminal alkyne and for neutralizing the hydrogen iodide generated during the reaction.

-

Trimethylsilylacetylene: The use of TMS-acetylene prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) and allows for a more controlled reaction.

-

Desilylation: The TMS group is easily removed under mild basic conditions, such as with potassium carbonate in methanol, to afford the terminal alkyne without affecting the Boc protecting group.

Molecular Structure

// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="-0.7,-1.2!"]; C3 [label="C", pos="1.2,-0.5!"]; C4 [label="C", pos="0.5,-1.7!"]; C5 [label="C", pos="-1.2,-0.2!"]; H3 [label="H", pos="2.1,-0.2!"]; H5 [label="H", pos="-2.1,0.1!"]; C6 [label="C", pos="1.2,-2.7!"]; C7 [label="C", pos="1.8,-3.5!"]; H7 [label="H", pos="2.4,-4.1!"]; Boc [label="Boc", pos="-0.5,1.3!"]; // Boc group representation

// Bonds N1 -- C5 [len=1.5]; N1 -- N2 [len=1.5]; N2 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C3 -- N1 [len=1.5, style=invis]; // Invisible bond for positioning C3 -- C4 [len=1.5, style=invis]; // Invisible bond for positioning

// Explicit bonds for pyrazole ring N1 -- C5; C5 -- C4; C4 -- N2; N2 -- N1;

// Bonds to substituents C3 -- H3 [len=1.2]; C5 -- H5 [len=1.2]; C4 -- C6 [len=1.5]; C6 -- C7 [len=1.5, style=triple]; C7 -- H7 [len=1.2]; N1 -- Boc [len=1.5];

// Double bonds in pyrazole ring edge [style=double]; N1 -- N2; C4 -- C5; } Structure of 1-Boc-4-ethynyl-1H-pyrazole

Spectral Data and Interpretation

The following sections detail the expected spectral data for 1-Boc-4-ethynyl-1H-pyrazole based on the analysis of its precursor and related pyrazole compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3 | ~8.3 | s | - |

| Pyrazole H-5 | ~7.8 | s | - |

| Ethynyl H | ~3.1 | s | - |

| Boc (t-butyl) | ~1.6 | s | - |

Interpretation:

-

Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as sharp singlets in the aromatic region of the spectrum. The electron-withdrawing nature of the pyrazole ring and the adjacent nitrogen atoms deshields these protons, causing them to resonate at a relatively high chemical shift. Based on the data for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, where the H-3 and H-5 protons appear at δ 8.46 and 7.89 ppm respectively, similar shifts are expected for the ethynyl analogue.[1]

-

Ethynyl Proton: The acetylenic proton is expected to appear as a sharp singlet around δ 3.1 ppm. This chemical shift is characteristic of terminal alkynes.

-

Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a sharp singlet at approximately δ 1.6 ppm, integrating to 9 hydrogens.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~145 |

| Pyrazole C-5 | ~132 |

| Pyrazole C-4 | ~95 |

| Ethynyl C (quaternary) | ~80 |

| Ethynyl C-H | ~78 |

| Boc C=O | ~147 |

| Boc C(CH₃)₃ | ~86 |

| Boc C(CH₃)₃ | ~28 |

Interpretation:

-

Pyrazole Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituents. Based on the data for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (C-3 at δ 148.8, C-5 at δ 135.9 ppm), the ethynyl-substituted pyrazole carbons are expected in a similar range.[1] The C-4 carbon, being attached to the alkyne, will have a distinct chemical shift.

-

Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group are expected to resonate in the typical range for alkynes, around δ 70-90 ppm.

-

Boc Carbons: The carbonyl carbon of the Boc group will appear at a downfield chemical shift (~147 ppm), while the quaternary carbon of the tert-butyl group will be around 86 ppm, and the methyl carbons will appear as a strong signal around 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡C-H stretch (alkyne) | ~3300 (sharp, medium) |

| C-H stretch (aromatic) | ~3100-3150 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C≡C stretch (alkyne) | ~2100-2150 (weak) |

| C=O stretch (Boc) | ~1750 (strong) |

| C=N, C=C stretch (pyrazole) | ~1450-1600 |

| C-O stretch (Boc) | ~1150-1250 |

Interpretation:

-

Alkyne Vibrations: The most characteristic peaks in the IR spectrum will be the sharp C≡C-H stretching vibration around 3300 cm⁻¹ and the weak C≡C stretching vibration around 2120 cm⁻¹.

-

Carbonyl Vibration: A strong absorption band around 1750 cm⁻¹ is indicative of the C=O stretching of the Boc protecting group.

-

Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will appear in the 1450-1600 cm⁻¹ region.

-

C-H Vibrations: The spectrum will also show C-H stretching vibrations for the aromatic pyrazole protons and the aliphatic protons of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 192.09 | Molecular ion |

| [M-56]⁺ | 136.06 | Loss of isobutylene from Boc group |

| [M-100]⁺ | 92.04 | Loss of the entire Boc group |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (192.22 g/mol ).

-

Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then lose carbon dioxide (44 Da). A prominent peak corresponding to the loss of the entire Boc group (100 Da) is also expected, resulting in the 4-ethynyl-1H-pyrazole cation. The base peak in the spectrum is often the tert-butyl cation at m/z 57.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 1-Boc-4-ethynyl-1H-pyrazole. The synthetic route via Boc protection of 4-iodo-1H-pyrazole followed by a Sonogashira coupling is a robust and efficient method for preparing this valuable building block. The detailed interpretation of the predicted NMR, IR, and MS data serves as a valuable resource for researchers in confirming the identity and purity of the synthesized compound, facilitating its application in drug discovery and materials science.

References

- Flow Chemistry: Sonogashira Coupling.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.

- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.

- Sonogashira Coupling. Chemistry LibreTexts.

- 4-Ethynyl-1H-pyrazole(57121-49-0) 1 H NMR. ChemicalBook.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Sonogashira Coupling. SynArchive.

Sources

A Technical Guide to Determining the Solubility of 1-Boc-4-ethynyl-1H-pyrazole in Organic Solvents

Introduction

1-Boc-4-ethynyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a Boc-protected pyrazole core and a reactive ethynyl group, makes it a valuable precursor for the synthesis of diverse molecular architectures, including pharmaceuticals and functional materials.[2][4][5] The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic media and modulates the reactivity of the pyrazole ring system.[4]

The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthetic transformations, purification processes, and formulation development.[6] A thorough understanding of its solubility profile enables researchers to select appropriate reaction media, design efficient workup and purification strategies, and develop homogeneous formulations for biological screening or materials fabrication.

This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 1-Boc-4-ethynyl-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity and intermolecular forces.[7] For pyrazole derivatives like 1-Boc-4-ethynyl-1H-pyrazole, several structural features influence their solubility:

-

The Pyrazole Ring: The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (N-H, in unprotected pyrazoles) and acceptor (the sp2 hybridized nitrogen).[4][8][9] This allows for a range of intermolecular interactions. The presence of the two nitrogen atoms makes the pyrazole ring relatively polar.[9]

-

Substituents: The nature of the substituents on the pyrazole ring plays a dominant role in determining its overall polarity and solubility.[8]

-

Boc Group: The bulky and lipophilic tert-butyl group of the Boc protector significantly increases the nonpolar character of the molecule, thereby enhancing its solubility in less polar organic solvents.[4]

-

Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is relatively nonpolar, contributing to the overall lipophilicity of the molecule.

-

-

Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking in the solid state, lead to high lattice energy.[8] A suitable solvent must provide favorable interactions to overcome this lattice energy and dissolve the compound.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[6][8] This is because the increased kinetic energy helps to break the intermolecular forces in the crystal lattice.

Experimental Determination of Solubility

Given the lack of specific published solubility data for 1-Boc-4-ethynyl-1H-pyrazole, an experimental approach is necessary. The following protocols provide a systematic method for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

-

1-Boc-4-ethynyl-1H-pyrazole (CAS 1093193-29-3)[1]

-

Small test tubes or vials

-

A selection of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water)

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Weigh approximately 5 mg of 1-Boc-4-ethynyl-1H-pyrazole and place it into a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Mixing: Vigorously shake or vortex the mixture for 60 seconds.[7][10]

-

Observation: Allow the mixture to stand for 30 seconds and observe.[10]

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[10]

-

-

Record: Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

1-Boc-4-ethynyl-1H-pyrazole

-

Selected organic solvents

-

Scintillation vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm PTFE or other suitable material)

-

Pre-weighed vials for collecting the filtrate

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Boc-4-ethynyl-1H-pyrazole to a scintillation vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. An excess is crucial to ensure a saturated solution is formed.

-

Seal the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe fitted with a 0.22 µm filter.

-

Dispense the filtered solution into a pre-weighed vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation:

-

Place the vial containing the filtrate in a vacuum oven at a moderate temperature or in a desiccator under vacuum to slowly evaporate the solvent.

-

-

Mass Determination:

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved 1-Boc-4-ethynyl-1H-pyrazole is the final weight of the vial minus the initial weight of the empty vial.

-

-

Calculation:

-

Calculate the solubility in mg/mL or g/100mL using the mass of the dissolved solid and the volume of the aliquot taken.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of 1-Boc-4-ethynyl-1H-pyrazole.

Data Presentation and Interpretation

The results of the solubility studies should be summarized in a clear and concise table for easy comparison.

Table 1. Predicted and Experimental Solubility of 1-Boc-4-ethynyl-1H-pyrazole at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Qualitative Result | Quantitative Solubility (mg/mL) |

| Nonpolar | Hexane | Low to Moderate | ||

| Toluene | Moderate to High | |||

| Polar Aprotic | Dichloromethane | High | ||

| Ethyl Acetate | High | |||

| Acetone | High | |||

| Acetonitrile | Moderate | |||

| Dimethylformamide (DMF) | High | |||

| Dimethyl Sulfoxide (DMSO) | High | |||

| Polar Protic | Methanol | Moderate | ||

| Ethanol | Moderate | |||

| Water | Insoluble |

Predicted solubility is based on the "like dissolves like" principle, considering the nonpolar Boc group and the polar pyrazole core.

Conclusion

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

University of Toronto Scarborough. (2023, August 31). SOLUBILITY OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Elsevier. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-Benzo[6][11]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

-

EON Biotech. (n.d.). 1-Boc-4-ethynyl-1H-pyrazole – (1093193-29-3). Retrieved from [Link]

-

Unknown. (n.d.). Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives. Retrieved from [Link]

-

Research & Reviews: Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. saltise.ca [saltise.ca]

- 11. researchgate.net [researchgate.net]

Ethynylpyrazole Derivatives: From Conceptual Discovery to Foundational Synthesis

An in-depth technical guide by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in pharmaceuticals and agrochemicals.[1][2][3] The introduction of an ethynyl group (–C≡CH) onto this scaffold creates a class of compounds—ethynylpyrazoles—with remarkable versatility for further chemical modification and unique biological properties. This technical guide provides an in-depth exploration of the conceptual origins and the first synthetic routes to ethynylpyrazole derivatives. We will dissect the two primary strategic approaches: the construction of the pyrazole ring from alkyne-bearing precursors and the post-synthetic ethynylation of a pre-formed pyrazole core, with a focus on the seminal Sonogashira cross-coupling reaction. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols but the underlying chemical logic and field-proven insights into these foundational methodologies.

Introduction: The Convergence of Two Potent Chemical Moieties

The history of pyrazole chemistry began in 1883 with Ludwig Knorr's condensation of ethyl acetoacetate with phenylhydrazine, a reaction that unveiled a uniquely stable and versatile five-membered heterocyclic system.[1][3][4] Since then, the pyrazole scaffold has become a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like the COX-2 inhibitor Celecoxib® and the cannabinoid receptor antagonist Rimonabant.[5][6][7] Its value lies in its metabolic stability, its ability to act as a bioisostere for other functional groups, and its capacity to engage in hydrogen bonding as both a donor and acceptor.

Parallel to the rise of pyrazoles, the terminal alkyne, or ethynyl group, has been recognized for its own profound utility. It is not merely a precursor for creating more complex structures via click chemistry or C-C bond formations; it is a potent pharmacophore in its own right. Its linear geometry and electron-rich π-system allow it to form specific, often strong, interactions with biological targets.

The conceptual "discovery" of ethynylpyrazoles, therefore, arose not from a single serendipitous event but from the logical and strategic convergence of these two powerful moieties. The central question for pioneering synthetic chemists was how to forge this union efficiently and with control over regiochemistry. The answer led to the development of two fundamentally different, yet complementary, synthetic philosophies.

Core Synthetic Philosophies: A Dichotomy of Approach

The synthesis of a substituted heterocycle can almost always be approached from two directions: either you build the ring with the desired substituents already attached to the acyclic precursors, or you build the core ring first and append the substituents later. The development of ethynylpyrazole synthesis is a perfect illustration of this strategic dichotomy.

Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

This methodology's power lies in its high functional group tolerance and the mild reaction conditions often employed, making it ideal for late-stage functionalization in complex molecule synthesis. [8]

Key Experimental Protocols

The following protocols are representative of the foundational methods for synthesizing ethynylpyrazoles. They are designed to be self-validating, with clear steps and rationales.

This protocol details the ethynylation of a pre-formed, halogenated pyrazole core. 4-Iodopyrazoles are common starting materials due to the high reactivity of the C-I bond in the oxidative addition step.

Objective: To synthesize 4-ethynyl-1-phenyl-1H-pyrazole from 4-iodo-1-phenyl-1H-pyrazole.

| Reagent/Component | Molar Eq. | Purpose |

| 4-Iodo-1-phenyl-1H-pyrazole | 1.0 | Substrate |

| Ethynyltrimethylsilane (TMSA) | 1.5 | Alkyne source (TMS protects the terminal proton) |

| PdCl₂(PPh₃)₂ | 0.02 | Palladium catalyst |

| Copper(I) Iodide (CuI) | 0.04 | Co-catalyst for acetylide formation |

| Triethylamine (Et₃N) | 3.0 | Base and solvent |

| Tetrahydrofuran (THF) | - | Co-solvent (optional, for solubility) |

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodo-1-phenyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Causality: The catalytic species, particularly the Pd(0) active catalyst, are sensitive to oxygen. An inert atmosphere (N₂ or Ar) is crucial to prevent catalyst degradation and ensure reproducibility.

-

-

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous triethylamine and THF via syringe. Stir for 5 minutes to ensure dissolution.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirred solution at room temperature.

-

Experimental Insight: Using TMS-acetylene is a common strategy. The TMS group protects the acidic alkyne proton, preventing self-coupling (Glaser coupling), and is easily removed in a subsequent step. The slight excess ensures the complete consumption of the more valuable iodo-pyrazole.

-

-

Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter through a pad of celite to remove the catalyst residues and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification (TMS-protected intermediate): Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the TMS-protected ethynylpyrazole.

-

Deprotection: Dissolve the purified intermediate in methanol. Add a catalytic amount of potassium carbonate (K₂CO₃) and stir at room temperature for 1-2 hours.

-

Final Isolation: Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 4-ethynyl-1-phenyl-1H-pyrazole.

This protocol builds the pyrazole ring using an alkyne-containing precursor.

Objective: To synthesize 1,5-diphenyl-3-ethynyl-1H-pyrazole from 1-phenyl-4-ethynylbutane-1,3-dione.

| Reagent/Component | Molar Eq. | Purpose |

| 1-Phenyl-4-ethynylbutane-1,3-dione | 1.0 | 1,3-Dielectrophile precursor |

| Phenylhydrazine | 1.05 | Binucleophile for ring formation |

| Acetic Acid | - | Acid catalyst and solvent |

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 1-phenyl-4-ethynylbutane-1,3-dione (1.0 eq) and glacial acetic acid.

-

Hydrazine Addition: Add phenylhydrazine (1.05 eq) to the solution.

-

Causality: Acetic acid catalyzes the condensation and subsequent dehydration steps. Using a slight excess of the hydrazine component can help drive the reaction to completion.

-

-

Heating and Monitoring: Heat the mixture to reflux (approx. 118 °C) and monitor by TLC. The reaction is typically complete within 2-4 hours.

-

Experimental Insight: The formation of two regioisomers is possible. The nucleophilic attack of phenylhydrazine can occur at either carbonyl group, leading to different substitution patterns. The regiochemical outcome is often influenced by the electronic and steric nature of the substituents on both the diketone and the hydrazine.

-

-

Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1,5-diphenyl-3-ethynyl-1H-pyrazole. Further purification can be achieved via column chromatography if necessary.

Spectroscopic Characterization

Confirming the successful synthesis of an ethynylpyrazole derivative relies on standard spectroscopic techniques.

-

¹H NMR: The presence of the terminal alkyne proton (–C≡C–H ) will appear as a characteristic singlet, typically between δ 2.5-3.5 ppm. The pyrazole ring proton will also be a singlet in a distinct aromatic region (typically δ 7.5-8.5 ppm for a C4-H).

-

¹³C NMR: Two key signals confirm the alkyne: the two sp-hybridized carbons of the C≡C bond, typically appearing in the δ 70-90 ppm range.

-

Infrared (IR) Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ is indicative of the ≡C–H stretch of a terminal alkyne. A medium intensity absorption around 2100-2260 cm⁻¹ corresponds to the C≡C triple bond stretch.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the ethynyl group.

Conclusion and Outlook

The synthesis of ethynylpyrazole derivatives stands as a testament to the power of strategic chemical thinking. The two primary pathways—cycloaddition and cross-coupling—offer complementary toolkits for the modern chemist. While early efforts may have relied on extensions of classical cycloaddition reactions, the development of robust transition-metal-catalyzed methods like the Sonogashira coupling has provided a more modular, reliable, and versatile route. [8][9]These foundational syntheses have paved the way for the use of ethynylpyrazoles as critical building blocks in drug discovery, materials science, and chemical biology, where the ethynyl group serves as both a key pharmacophore and a versatile handle for further elaboration. The continued refinement of these methods, including copper-free Sonogashira variants and direct C-H alkynylation, ensures that the story of ethynylpyrazole synthesis is still being written. [10][11]

References

- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing).

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.

- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - NIH.

- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis.

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications.

- Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl - OUCI.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl - ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.

- Sonogashira coupling - Wikipedia.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - ResearchGate.

- 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole | Benchchem.

- Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC - PubMed Central.

- Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC - NIH.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- Sonogashira coupling - YouTube.

- Synthesis of E- and Z-pyrazolylacrylonitriles and their evaluation as novel antioxidants.

- Sonogashira Coupling - Organic Chemistry Portal.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

- Pyrazole synthesis - Organic Chemistry Portal.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Practical Guide to the Reactivity of 1-Boc-4-ethynyl-1H-pyrazole

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyrazole core is a privileged structure, appearing in a multitude of approved pharmaceuticals due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4][5][6][7] The strategic introduction of functional groups onto this core allows for the precise tuning of a molecule's physicochemical and pharmacological properties.

1-Boc-4-ethynyl-1H-pyrazole emerges as a particularly valuable building block. This trifunctional molecule combines:

-

A pyrazole core , known for its aromaticity and metabolic stability.

-

A tert-butyloxycarbonyl (Boc) protecting group at the N1 position, which modulates the electronic character of the ring and can be readily removed under acidic conditions, offering a handle for further derivatization.

-

An ethynyl group at the C4 position, a highly versatile functional group that serves as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth analysis of the reactivity of 1-Boc-4-ethynyl-1H-pyrazole from both a theoretical and practical standpoint. By grounding our understanding in computational insights into its electronic structure, we can better rationalize its behavior in key synthetic transformations and design robust, efficient experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their work.

Part 1: Theoretical Framework of Reactivity

A molecule's reactivity is fundamentally governed by its electronic structure. Theoretical and computational studies, such as those employing Density Functional Theory (DFT), provide invaluable insights into electron distribution, orbital energies, and molecular geometry, which are difficult to ascertain through experimental means alone.[8][9]

Molecular Geometry and Electronic Distribution

The pyrazole ring is an aromatic, π-excessive system. The N1 nitrogen, bearing the Boc group, is sp²-hybridized and pyramidal, while the N2 nitrogen is sp²-hybridized and acts as a Lewis base. The ethynyl group at C4 is a key feature, creating a region of high electron density (a π-system) and an acidic terminal proton.

Computational analyses reveal the following key features:

-

Electrostatic Potential (ESP): The ESP map shows a region of negative potential (red) around the N2 nitrogen, confirming its role as the primary site for electrophilic attack or coordination to metal catalysts. The terminal alkyne proton is characterized by a region of positive potential (blue), indicating its acidity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is typically distributed across the pyrazole ring and the ethynyl π-system, indicating that these are the primary sites for interaction with electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) is similarly delocalized, suggesting the molecule's ability to accept electron density in reactions with nucleophiles or in cycloaddition processes. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Predicted Reactivity Hotspots

Based on this electronic structure, we can predict the primary modes of reactivity:

-

The Ethynyl Group: This is the most versatile handle.

-

Terminal Proton: It is sufficiently acidic to be deprotonated by a suitable base, forming a potent nucleophile (an acetylide). This is the key step in reactions like Sonogashira coupling.

-

π-System: It is an excellent partner in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[10][11][12]

-

-

The Pyrazole Ring:

-

N2 Nitrogen: The lone pair on this nitrogen makes it a potential ligand for transition metals. This can be a double-edged sword: while it can facilitate catalysis, strong coordination can also lead to catalyst inhibition or deactivation.[13]

-

C5 Position: Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position.[2][3] Since this is already substituted, the next most likely position for electrophilic attack is C5, though this is generally less favorable.

-

Part 2: Key Transformations and Mechanistic Insights

The true utility of 1-Boc-4-ethynyl-1H-pyrazole is demonstrated in its application in robust and high-yielding coupling reactions. Here, we explore the theoretical underpinnings and practical execution of its most important transformations.

The Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[14][15] It is one of the most powerful methods for synthesizing substituted alkynes.

The catalytic cycle involves two interconnected loops, one for palladium and one for copper.

Caption: The interconnected catalytic cycles of the Sonogashira coupling.